molecular formula C15H19NO2 B1294025 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one CAS No. 1160245-66-8

9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one

Cat. No. B1294025
M. Wt: 245.32 g/mol
InChI Key: FABJPZMJWOYBRW-UHFFFAOYSA-N
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Description

The compound 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one is a structurally complex molecule that is part of the azaspirodecanone family. This family of compounds is known for its unique spirocyclic structure, which includes both nitrogen and oxygen atoms within the ring system. These types of compounds are of interest due to their potential biological activity and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of related azaspirodecanone compounds has been explored in various studies. For instance, a tandem synthesis method was developed to create 2-azaspiro[4.5]deca-1,6,9-trien-8-ones from N-(2-propyn-1-yl) amides, which involved a Tf2O-promoted amide activation followed by a TfOH-promoted Friedel-Crafts ipso-cyclization . This method represents a novel approach to synthesizing azaspirodecanone derivatives, which could potentially be applied to the synthesis of 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one.

Molecular Structure Analysis

The molecular structure of azaspirodecanone derivatives has been the subject of research, with X-ray diffraction (XRD) analysis being used to determine the structure of certain compounds. For example, the structure of a related compound, (Z)-3-benzoyl-5-(5',5'-dimethyl-4-oxo-4H-spiro[naphthalene-1,3'-pyrrolidin]-2'-ylidene)-4-phenylcyclopent-3-ene-1,2-dione, was confirmed through XRD analysis . This highlights the importance of XRD in elucidating the detailed molecular structure of azaspirodecanone derivatives.

Chemical Reactions Analysis

Azaspirodecanone derivatives can undergo various chemical reactions due to their reactive functional groups. The study of these reactions is crucial for understanding the reactivity and potential applications of these compounds. For instance, the reaction of 4-benzoyl-5-phenylfuran-2,3-dione with azaspirodecanone derivatives led to the formation of complex cyclopentene diones . These reactions demonstrate the versatility of azaspirodecanone derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspirodecanone derivatives are influenced by their unique molecular structure. The crystal structures of two enantiomers of an azaspirodecanone derivative were determined, revealing that both enantiomers crystallize isostructurally and are stabilized by C-H...O hydrogen bonds . This study provides insight into the solid-state properties of these compounds, which can be important for their practical applications and for understanding their behavior in different environments.

Scientific Research Applications

The synthesis of this compound started from the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide . The resultant new tetracyclic system, 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], and the azetidine ring-opened adduct, N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide, were obtained .

Safety And Hazards

9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one is classified as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

9-benzyl-6-oxa-9-azaspiro[3.6]decan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-14-10-18-12-15(7-4-8-15)11-16(14)9-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABJPZMJWOYBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(C(=O)COC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231021
Record name 9-(Phenylmethyl)-6-oxa-9-azaspiro[3.6]decan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one

CAS RN

1160245-66-8
Record name 9-(Phenylmethyl)-6-oxa-9-azaspiro[3.6]decan-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160245-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(Phenylmethyl)-6-oxa-9-azaspiro[3.6]decan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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